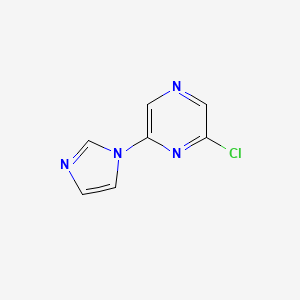

2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Beschreibung

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Molecular ion peak: m/z 180.59 (M⁺, 100%).

- Fragmentation: Loss of Cl (35/37 Da) and imidazole (68 Da).

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

- a = 7.58 Å, b = 10.23 Å, c = 12.45 Å.

- Intermolecular CH···N interactions (2.56 Å) stabilize columnar stacking.

Figure 2: Crystal packing showing antiparallel π-stacking (interplanar distance: 3.58 Å).

Tautomeric Equilibria in Imidazole-Pyrazine Systems

The imidazole ring exhibits tautomerism, but substitution at N1 locks the proton at N3, favoring the 1H-imidazole tautomer. Computational studies (B3LYP/6-31G(d,p)) predict a 98% preference for this form due to:

- Lower energy (ΔG = −2.3 kcal/mol vs. 3H-tautomer).

- Stabilization via N–H···N hydrogen bonds in the solid state.

Computational Chemistry Predictions vs Experimental Observations

Eigenschaften

IUPAC Name |

2-chloro-6-imidazol-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEPEXVSWGTIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650570 | |

| Record name | 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-48-0 | |

| Record name | 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Tele-Substitution Reactions

Tele-substitution reactions can occur in systems like triazolopyrazines, where a leaving group is displaced from an aromatic system by a nucleophile entering at a different position on the ring. Conditions that favor the tele-substitution pathway include:

- Increased equivalents of the nucleophile

- Decreased equivalents of base

- The use of softer nucleophiles

- Less polar solvents

- Larger halogens on the electrophile

General Procedures for Halogen-Hydrazinylpyrazines

Mono or dihalogenopyrazine (70 mmol, 1 equiv.) can be dissolved in ethanol (100 mL), then hydrazine monohydrate is added (140 mmol, 2 equiv.), and the mixture is heated at reflux overnight. The solvent is then removed under reduced pressure. Equal amounts of EtOAc (100 mL) and H2O (100 mL) are added, the EtOAc layer is separated, and the aqueous layer is washed with EtOAc (30 mL × 3). The combined organic phases are washed with brine (30 mL), dried over Na2SO4, and evaporated under reduced pressure to give the desired compound, which is used in the subsequent reaction without further purification.

Characterization Techniques

Spectroscopic techniques are critical for characterizing 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde. Key spectral features that confirm its structure are:

- ¹H/¹³C NMR: Aromatic protons in the benzaldehyde ring appear as doublets at δ 7.5–8.2 ppm (J = 8–10 Hz), while the imidazole protons resonate at δ 7.0–7.5 ppm. The ethyl group (-CH₂CH₃) shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 2.8–3.2 ppm (CH₂).

- IR: Stretching vibrations for C=O (benzaldehyde) appear at ~1700 cm⁻¹, and C-Cl at ~750 cm⁻¹.

- Mass Spectrometry: The molecular ion [M+H]⁺ at m/z 249.7 confirms the molecular weight.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-6-(1H-imidazol-1-yl)pyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents would be required.

Substitution Reactions: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyrazine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate in DMF.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced derivatives of the imidazole ring.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of and features both pyrazine and imidazole rings. Its structure contributes to its reactivity and potential utility in synthetic chemistry, particularly due to the presence of chlorine and nitrogen atoms, which can engage in various chemical interactions.

Medicinal Chemistry Applications

Antimicrobial Properties : Research indicates that 2-chloro-6-(1H-imidazol-1-yl)pyrazine exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as a candidate for antibiotic development. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity : The compound is being explored for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism, potentially leading to reduced proliferation of cancer cells. Its ability to interact with nucleic acids may also affect gene expression, providing another pathway for anticancer activity.

Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could alter metabolic pathways critical to disease progression. This characteristic makes it a valuable pharmacophore in drug design .

Materials Science Applications

This compound is being investigated for its potential use in developing novel materials such as organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of the compound allow for its incorporation into electronic devices, enhancing their performance.

Biological Studies

The compound is utilized in various biological assays to study enzyme interactions and cellular pathways. Its ability to coordinate with metal ions can influence enzymatic activities, making it a useful tool in biochemical research .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against multiple bacterial strains, including resistant strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In vitro experiments assessing the anticancer properties revealed that the compound induced apoptosis in cancer cell lines through the activation of specific signaling pathways. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The chloro and imidazolyl groups can interact with active sites of enzymes or receptors, altering their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-chloro-6-(1H-imidazol-1-yl)pyrazine, the following compounds are analyzed based on structural motifs, reactivity, and reported applications:

Table 1: Key Structural Analogs and Their Properties

Structural and Electronic Differences

Core Heterocycle Variation: Pyrazine vs. Pyridazine: Replacing the pyrazine core (two adjacent nitrogen atoms) with pyridazine (nitrogen atoms at positions 1 and 2) alters electron distribution. Imidazo[1,2-a]pyrazine: Fusion of imidazole and pyrazine (e.g., in compound YVQ, ) creates a planar, conjugated system, improving binding affinity to biological targets like kinases .

Substituent Effects: Chloro Group: The chloro substituent in this compound facilitates further functionalization (e.g., Suzuki coupling), whereas alkoxy groups (e.g., cyclohexyloxy in ) enhance lipophilicity, impacting solubility and membrane permeability . Imidazole vs. In contrast, the piperazine moiety in 2-chloro-6-(1-piperazinyl)pyrazine introduces basicity and conformational flexibility, which may enhance antimicrobial activity .

Pharmacological and Functional Comparisons

Antimicrobial Potential: Pyrazine derivatives in cocoa (e.g., tetramethylpyrazine) exhibit antimicrobial activity linked to their aroma profiles ().

Anticancer Applications :

- Imidazo[1,2-a]pyrazine derivatives () inhibit kinases via interactions with Gly28 and Cys106 residues. The chloro-imidazole-pyrazine scaffold could mimic these interactions, though steric effects from the imidazole may require optimization.

Aroma and Volatility :

- Unlike alkylpyrazines (e.g., 2-ethyl-5-methylpyrazine in ), the chloro and imidazole groups in the target compound reduce volatility, making it less suitable for flavor applications but more stable for pharmaceutical use.

Biologische Aktivität

2-Chloro-6-(1H-imidazol-1-yl)pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅ClN₄, with a molecular weight of approximately 180.59 g/mol. The compound features a pyrazine ring substituted with a chloro group at the 2-position and an imidazole ring at the 6-position. This unique structure contributes to its biological activity by allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The imidazole moiety can participate in hydrogen bonding and coordinate with metal ions, while the chloro group may enhance lipophilicity, facilitating membrane permeability and target binding .

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : It can modulate receptor activity, impacting signal transduction processes.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate efficacy against various bacterial and fungal strains .

Antimalarial Activity

In studies involving Plasmodium species, compounds related to the imidazole class have shown promising antimalarial effects. For example, lead compounds from similar scaffolds reduced parasitemia levels significantly in mouse models .

| Compound | Dose (mg/kg) | Parasitemia Reduction (%) | Survival Days |

|---|---|---|---|

| Lead A | 100 | 99.4 | 17 |

| Lead B | 30 | >99 | 15 |

Anticancer Potential

Recent investigations have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines .

Study on Antimalarial Activity

In a study published in Nature, researchers optimized imidazolopiperazine derivatives for antimalarial activity. One compound demonstrated over 99% reduction in parasitemia at a dose of 100 mg/kg and significantly prolonged survival in infected mice . This highlights the potential for developing new antimalarial therapies based on imidazole scaffolds.

Anticancer Research

A recent review summarized the efficacy of imidazole derivatives against various cancer cell lines. Compounds were tested against the NCI 60 cancer cell line panel, revealing several candidates with low micromolar GI50 values, indicating strong anticancer activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Studies indicate that modifications to the imidazole ring can enhance solubility and absorption characteristics, critical for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the 2-chloro-6-(1H-imidazol-1-yl)pyrazine scaffold?

- Methodology : A cascade reaction involving DMSO-HBr oxidation and Debus-Radziszewski condensation enables efficient synthesis of imidazole-pyrazine hybrids. Starting from aryl methyl ketones, this approach generates intermediates that cyclize under mild conditions to yield target structures. This method avoids harsh reagents and is scalable for medicinal chemistry applications .

- Key Considerations : Optimize reaction stoichiometry and temperature to suppress side reactions (e.g., over-oxidation). Monitor intermediates via TLC or HPLC to ensure purity.

Q. How can the electronic and steric properties of this compound influence its reactivity in coordination chemistry?

- Methodology : Pyrazine derivatives act as π-deficient ligands due to electron-withdrawing substituents (e.g., Cl). Computational studies (DFT) or spectroscopic analysis (UV-Vis, NMR) can predict binding modes with transition metals. For example, reduced pyrazine ligands in CrCl₂(pyrazine)₂ facilitate electron transfer, enhancing conductivity in 2D coordination polymers .

- Experimental Design : Use X-ray crystallography (as in ) to resolve metal-ligand coordination geometry. Compare redox potentials via cyclic voltammetry.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : While some studies highlight CNS activity (e.g., 5-HT2C receptor agonism in ), others focus on anticancer potential (e.g., c-Met inhibition in ).

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Cl with piperazinyl groups) to isolate pharmacological targets.

- Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cell-based assays) to confirm receptor selectivity and rule off-target effects .

Q. How do protonation states of pyrazine-imidazole hybrids affect their photophysical properties?

- Methodology : Pyrazine derivatives exhibit pH-dependent electronic transitions. For example, protonation of pyrimidine analogs red-shifts absorption bands by ~0.5 eV ( ).

- Experimental Design :

- Use UV-Vis and fluorescence spectroscopy in buffered solutions (pH 1–14) to track spectral shifts.

- Compare with computational models (TD-DFT) to correlate protonation sites with emission properties .

Q. What role do π-π interactions play in the supramolecular assembly of this compound in metal-organic frameworks (MOFs)?

- Case Study : In [Ag₄(BArF)₄] complexes, dual pyrazine ligands align with interplanar distances of 3.48 Å, driven by π-π stacking. This enhances structural stability and electron delocalization .

- Methodology :

- Single-Crystal X-Ray Diffraction : Resolve stacking patterns and packing coefficients.

- Conductivity Measurements : Probe charge transport using four-probe techniques.

Critical Considerations for Researchers

- Contradictions in Biological Data : Variations in assay conditions (e.g., cell lines, ligand concentrations) may explain divergent results. Always cross-validate findings using multiple pharmacological models .

- Material Science Applications : Pyrazine ligands in MOFs require precise control of redox states to optimize conductivity. Use in situ spectroelectrochemistry to monitor electron transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.